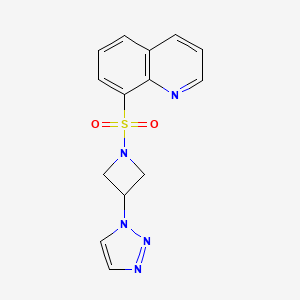
8-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)quinoline is a synthetic organic compound that features a quinoline core substituted with a sulfonyl group linked to an azetidine ring, which is further connected to a 1,2,3-triazole moiety
作用机制
- However, based on the presence of a triazole ring, it’s possible that the compound interacts with enzymes involved in biological processes, such as DNA replication, protein synthesis, or signal transduction pathways .
- It may inhibit enzymatic activity, alter protein conformation, or interfere with cellular signaling pathways. Further studies are needed to elucidate the precise mode of action .
- The compound could impact pathways related to cell growth, inflammation, or metabolism. Additional research is necessary to identify specific pathways .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
生化分析
Biochemical Properties
It is known that 1,2,3-triazoles, the family of compounds to which it belongs, have broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Cellular Effects
Related compounds have shown a wide range of effects on cellular processes, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that 1,2,3-triazoles can have a wide range of interactions with biomolecules, including binding interactions, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have been studied for their stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of different dosages of 8-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)quinoline in animal models have not yet been studied. Related compounds have been studied for their effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Related compounds have been studied for their involvement in various metabolic pathways, including interactions with enzymes and cofactors .
Transport and Distribution
Related compounds have been studied for their interactions with transporters and binding proteins, as well as their effects on localization or accumulation .
Subcellular Localization
Related compounds have been studied for their localization to specific compartments or organelles, including any targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)quinoline typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Sulfonyl Group: The quinoline derivative is then sulfonylated using sulfonyl chlorides under basic conditions, typically using pyridine or triethylamine as the base.
Azetidine Ring Formation: The azetidine ring is introduced through a nucleophilic substitution reaction, where a suitable azetidine precursor reacts with the sulfonylated quinoline.
Click Chemistry for Triazole Formation: The final step involves the formation of the 1,2,3-triazole ring via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as “click chemistry.” This step requires an azide and an alkyne precursor, with copper sulfate and sodium ascorbate as catalysts.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for the Skraup synthesis and click chemistry steps to enhance yield and reduce reaction times. Additionally, the use of automated systems for precise control of reaction conditions would be essential to ensure consistency and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The quinoline core can undergo oxidation reactions, typically forming quinoline N-oxides.
Reduction: The triazole and quinoline rings can be reduced under specific conditions, although these reactions are less common due to the stability of these heterocycles.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline or triazole derivatives.
Substitution: Various sulfonamide or sulfone derivatives.
科学研究应用
8-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)quinoline has several applications in scientific research:
Medicinal Chemistry: It is investigated for its antimicrobial properties against a range of pathogens, including bacteria and fungi. Its potential anticancer activity is also being explored, particularly in targeting specific cancer cell lines.
Biological Studies: The compound is used in studies to understand its mechanism of action at the molecular level, including its interaction with enzymes and receptors.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.
Industrial Applications:
相似化合物的比较
Similar Compounds
8-Quinolinyl Sulfonamides: These compounds share the quinoline and sulfonyl groups but lack the azetidine and triazole moieties.
1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different core structures.
Azetidine-Containing Compounds: Molecules featuring the azetidine ring but with different substituents.
Uniqueness
8-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)quinoline is unique due to the combination of its quinoline, sulfonyl, azetidine, and triazole moieties. This unique structure imparts distinct biological activities and makes it a versatile compound for various applications in medicinal and chemical research.
属性
IUPAC Name |
8-[3-(triazol-1-yl)azetidin-1-yl]sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c20-22(21,18-9-12(10-18)19-8-7-16-17-19)13-5-1-3-11-4-2-6-15-14(11)13/h1-8,12H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHHVBVSYHGOEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC3=C2N=CC=C3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(2,5-dimethylphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2754685.png)
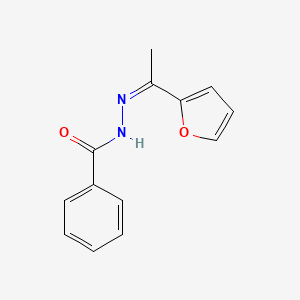
![N-(2,4-difluorophenyl)-2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2754688.png)
![rac-tert-butyl N-[(1R,2S)-2-amino-4,4-difluorocyclopentyl]carbamate](/img/structure/B2754689.png)
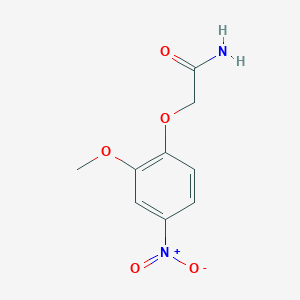
![2-(1-(2-chloro-6-fluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate](/img/structure/B2754691.png)
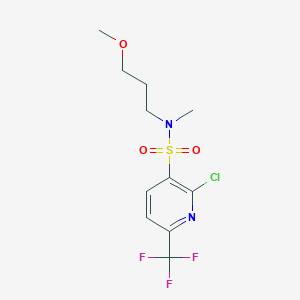
![N-(2,4-difluorophenyl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2754693.png)
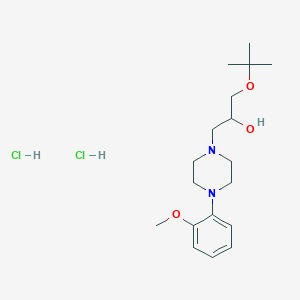
![2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylic acid](/img/structure/B2754698.png)
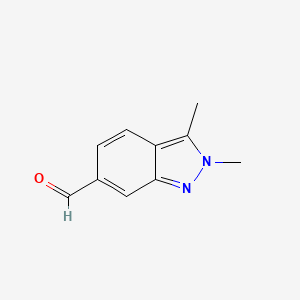
![1-Boc-4-[4-(methylsulfonyl)-2-nitrophenyl]piperidin-4-amine](/img/structure/B2754700.png)
![Potassium 2-[(5-chloropyridin-2-yl)oxy]acetate](/img/structure/B2754701.png)
